Cas no 2138816-91-6 (4-(2-Bromoethenyl)-2-ethoxyphenol)

4-(2-Bromoethenyl)-2-ethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromoethenyl)-2-ethoxyphenol
- EN300-802103
- 2138816-91-6
- 4-(2-Bromoethenyl)-2-ethoxyphenol
-
- インチ: 1S/C10H11BrO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-7,12H,2H2,1H3/b6-5+
- InChIKey: DBUWCXIHIJYZDF-AATRIKPKSA-N
- ほほえんだ: Br/C=C/C1=CC=C(C(=C1)OCC)O
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5Ų
4-(2-Bromoethenyl)-2-ethoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802103-0.05g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
Enamine | EN300-802103-5.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
Enamine | EN300-802103-0.25g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-802103-2.5g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-802103-10.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-802103-0.1g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-802103-1.0g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-802103-0.5g |
4-(2-bromoethenyl)-2-ethoxyphenol |
2138816-91-6 | 95% | 0.5g |
$699.0 | 2024-05-21 |
4-(2-Bromoethenyl)-2-ethoxyphenol 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
4-(2-Bromoethenyl)-2-ethoxyphenolに関する追加情報
Introduction to 4-(2-Bromoethenyl)-2-ethoxyphenol (CAS No. 2138816-91-6)
4-(2-Bromoethenyl)-2-ethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2138816-91-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining a brominated vinyl group and an ethoxy-substituted phenol ring, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 4-(2-Bromoethenyl)-2-ethoxyphenol consists of a phenolic core substituted with an ethoxy group at the 2-position and a 2-bromoethenyl (allyl bromide) moiety at the 4-position. This arrangement imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of the bromine atom enhances electrophilic substitution reactions, while the phenolic hydroxyl group allows for nucleophilic additions and condensation reactions. Such features are highly advantageous in synthetic chemistry, particularly in constructing more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of aromatic and alkenyl functionalities often leads to molecules with enhanced bioactivity. Specifically, derivatives of 4-(2-Bromoethenyl)-2-ethoxyphenol have been investigated for their potential roles in modulating biological pathways associated with inflammation, oxidative stress, and cancer progression. Preliminary studies suggest that this compound may serve as a precursor for designing novel anti-inflammatory agents and chemopreventive compounds.
The synthesis of 4-(2-Bromoethenyl)-2-ethoxyphenol typically involves multi-step organic transformations, starting from readily available aromatic precursors. One common synthetic route involves the bromination of 2-hydroxy-4-methoxybenzaldehyde followed by condensation with allyl bromide under appropriate conditions. The ethoxy group can be introduced via nucleophilic substitution or etherification reactions. Advances in catalytic methods have further refined these synthetic pathways, enabling higher yields and improved purity of the final product.
From a mechanistic standpoint, 4-(2-Bromoethenyl)-2-ethoxyphenol exhibits interesting reactivity patterns that are exploited in drug discovery. The bromine atom at the allyl position facilitates cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, allowing for the introduction of aryl or vinyl groups at various positions on the molecule. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding interactions or undergo oxidation to form quinone derivatives, which are known to exhibit diverse biological activities.
Recent research has highlighted the potential of 4-(2-Bromoethenyl)-2-ethoxyphenol as a scaffold for developing small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, modifications to its structure have been explored to enhance binding affinity to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses. By leveraging computational modeling and high-throughput screening techniques, researchers have identified analogs of this compound that show promising activity profiles in preclinical models.
The pharmaceutical industry has also shown interest in 4-(2-Bromoethenyl)-2-ethoxyphenol due to its potential as a lead compound for drug development. Its structural features allow for easy derivatization into more complex molecules with improved pharmacokinetic properties. For example, incorporating fluorine atoms at strategic positions can enhance metabolic stability and reduce toxicity. Such modifications are critical for advancing candidate molecules from early-stage research to clinical candidates.
In addition to its pharmaceutical applications, 4-(2-Bromoethenyl)-2-ethoxyphenol has found utility in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable intermediate for synthesizing polymers with specific functional properties or for developing novel pesticides with enhanced efficacy and environmental safety profiles.
The safety profile of 4-(2-Bromoethenyl)-2-ethoxyphenol is another important consideration in its application. While preliminary studies suggest moderate toxicity at higher concentrations, further toxicological assessments are necessary to fully understand its safety margins. Standard laboratory practices should be followed when handling this compound, including proper ventilation and personal protective equipment (PPE). As with any chemical substance used in research or industrial settings, adherence to regulatory guidelines ensures safe handling and disposal.
In conclusion,4-(2-Bromoethenyl)-2-ethoxyphenol (CAS No. 2138816-91-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features enable diverse synthetic strategies and biological applications, making it an attractive scaffold for drug discovery efforts aimed at addressing various diseases and conditions. Continued research into this compound will likely uncover new opportunities for therapeutic intervention and industrial innovation.
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